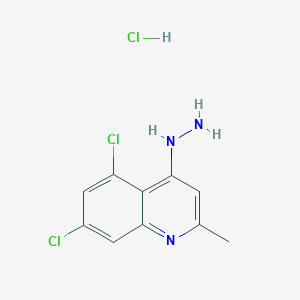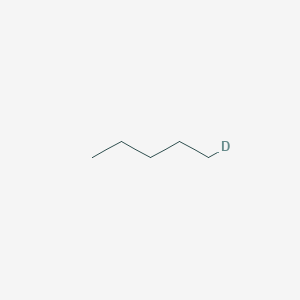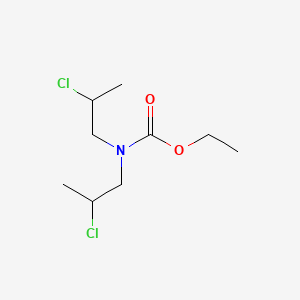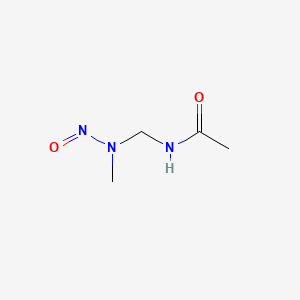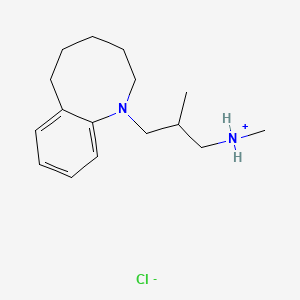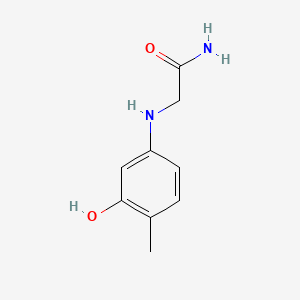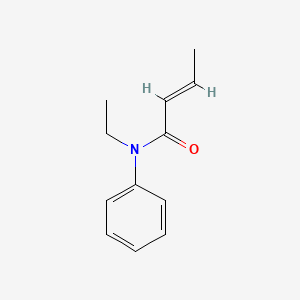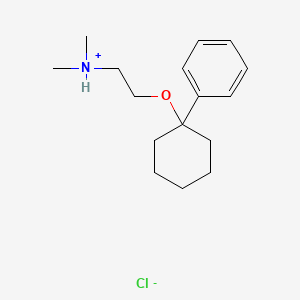![molecular formula C13H28O4 B13755399 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol CAS No. 5405-55-0](/img/structure/B13755399.png)
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol is a chemical compound with the molecular formula C10H22O4. It is a secondary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves multiple steps. One common method includes the reaction of 1-butoxypropan-2-ol with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound may also influence cellular pathways by altering the levels of secondary messengers, such as cyclic AMP (cAMP), through the inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol can be compared with other similar compounds, such as:
1-(2-butoxypropoxy)propan-2-ol: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1-[(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
5405-55-0 |
|---|---|
Fórmula molecular |
C13H28O4 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-16-12(3)9-15-10-13(4)17-8-11(2)14/h11-14H,5-10H2,1-4H3 |
Clave InChI |
LMDORHNSEVUFHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)COCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



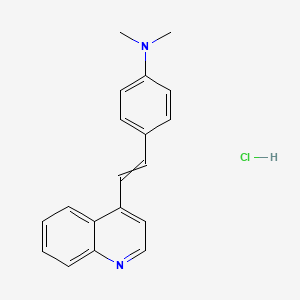

![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)

